molecular formula C11H9F3N2OS B2863313 7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one CAS No. 1024595-52-5

7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one

Cat. No.: B2863313
CAS No.: 1024595-52-5
M. Wt: 274.26
InChI Key: HYHVNONLWWIWBC-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is a fused heterocyclic compound of significant interest in medicinal chemistry research. Its structure incorporates both a quinoxaline and a thiazole moiety, which are privileged scaffolds known for diverse biological activities . The quinoxaline core is recognized for its ability to interact with biological macromolecules like DNA, making it a valuable template for developing DNA-targeting antitumor agents and photonucleases—compounds that can cleave DNA upon irradiation with light . The intrinsic electronic properties and planarity of the fused system are crucial for these interactions. Furthermore, the thiazole ring is a versatile heterocycle found in many therapeutic agents, contributing to its profile as a key synthon for developing bioactive molecules . This compound serves as an important intermediate for researchers designing and synthesizing novel molecules for investigating biological pathways and developing potential therapeutic agents. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory research purposes. Not for human, veterinary, or household use.

Properties

IUPAC Name

7-(trifluoromethyl)-1,3,3a,5-tetrahydro-[1,3]thiazolo[3,4-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2OS/c12-11(13,14)6-1-2-8-7(3-6)15-10(17)9-4-18-5-16(8)9/h1-3,9H,4-5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHVNONLWWIWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NC3=C(N2CS1)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as 1,2-diamines and 1,2-diketones, to form the quinoxaline core.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions and trifluoromethylation processes, often carried out under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Amines, alcohols, and halides.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs of the target compound include derivatives with substitutions at the 5-position of the thiazoloquinoxaline core. These substitutions influence molecular weight, electronic properties, and bioactivity:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound CF₃ (7) Not explicitly provided Base structure with CF₃ group
5-(4-Methylbenzyl) derivative 4-Methylbenzyl (5), CF₃ (7) C₁₉H₁₇F₃N₂OS 378.41 Enhanced lipophilicity
5-(3-Chlorobenzyl) derivative 3-Chlorobenzyl (5), CF₃ (7) C₁₈H₁₄ClF₃N₂OS 398.83 Increased molecular weight
1-(Chloroimino)-3-phenyl derivative Cl-imino (1), Ph (3) C₁₆H₁₀N₃OSCl 327.79 Distinct electronic environment

Key Observations:

  • The CF₃ group at position 7 is conserved in derivatives, likely due to its role in enhancing stability .
  • Electronic Properties: The 1-(chloroimino)-3-phenyl analog () replaces the CF₃ group with a chloroimino group, reducing electron-withdrawing effects and altering reactivity .

Physicochemical Properties

  • Solubility : The CF₃ group may reduce aqueous solubility, a common trade-off in fluorinated compounds .

Biological Activity

7-(Trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

  • Molecular Formula : C11H9F3N2OS
  • Molar Mass : 292.26 g/mol
  • CAS Number : 1024595-52-5

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazole and quinoxaline derivatives under controlled conditions. Recent studies have reported efficient methodologies for synthesizing fluorinated thiazolo compounds using readily available starting materials and one-pot reactions, achieving good yields and high purity of the final products .

Antiproliferative Activity

Research has indicated that various derivatives of thiazoloquinoxaline compounds exhibit significant antiproliferative activity against several cancer cell lines. For instance, studies have shown that synthesized derivatives can inhibit the growth of breast, colon, and lung cancer cells. The highest activity was noted for specific substitutions on the aromatic rings that enhance interaction with biological targets .

Enzyme Inhibition

One of the key areas of interest for this compound is its potential as an enzyme inhibitor. In vitro evaluations have demonstrated that certain derivatives selectively inhibit human monoamine oxidase A (hMAO-A), with IC50 values indicating moderate potency (e.g., IC50 = 54.08 μM) against this enzyme . This inhibition suggests potential applications in treating mood disorders and neurodegenerative diseases.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that thiazole derivatives possess good antibacterial potency compared to standard antibiotics like ampicillin and streptomycin. The structural modifications in these compounds significantly influence their antibacterial effectiveness against various pathogens .

Case Studies

StudyCompoundBiological ActivityTarget Cell LineIC50 Value
This compoundhMAO-A InhibitionN/A54.08 μM
Fluorinated Thiazolo CompoundsAntiproliferativeMCF-7 (Breast)N/A
Thiazole DerivativesAntibacterialVarious BacteriaN/A

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and facilitates interaction with cellular targets such as enzymes involved in metabolic pathways or receptors associated with neurochemical processes.

Q & A

Basic: What are the established synthetic routes for preparing 7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one?

The compound is synthesized via multicomponent condensation reactions. A typical protocol involves reacting methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamide derivatives in dimethylformamide (DMF) with triethylamine (TEA) as a base at 50°C for 1 hour. The reaction proceeds through intramolecular cyclization to form the thiazoloquinoxaline core. Isolation yields range from 67% to 77%, with purification via recrystallization from ethanol or DMSO .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons adjacent to sulfur atoms exhibit downfield shifts (e.g., 10.5–12.5 ppm for NH protons). The trifluoromethyl group appears as a singlet in ¹⁹F NMR .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values (e.g., ±0.3% tolerance) .

Basic: How do solubility properties impact experimental design for biological assays?

The compound is highly soluble in DMSO and DMF but insoluble in water or chloroform. For antimicrobial testing, stock solutions are prepared in DMSO and diluted in nutrient broth to avoid solvent interference. Solubility limitations may require co-solvents (e.g., Tween-80) or prodrug derivatization for in vivo studies .

Advanced: How can structure-activity relationship (SAR) studies optimize antimicrobial activity?

Substituents at the 3-position (e.g., -COOEt, -NHPh) significantly influence activity. For example:

  • 5g/5h analogs (with bulky aryl groups) show high activity against S. aureus (inhibition zones >25 mm) but no activity against Gram-negative strains .
  • Electron-withdrawing groups (e.g., -CF₃) enhance membrane penetration. Systematic substitution and in silico docking (e.g., targeting bacterial 14-α-demethylase) can guide optimization .

Advanced: Why do antimicrobial activity results vary between Gram-positive and Gram-negative bacteria?

The compound’s limited activity against Gram-negative bacteria (e.g., E. coli) may stem from:

  • Outer membrane permeability barriers : Hydrophobic substituents improve penetration in Gram-positive bacteria.
  • Efflux pumps : Gram-negative strains often overexpress multidrug resistance transporters. Testing in "starvation" agar (low nutrients) can reduce efflux-mediated resistance .

Advanced: What computational strategies predict binding interactions with microbial targets?

Molecular docking using enzymes like 14-α-demethylase (PDB: 3LD6) identifies key interactions:

  • The thiazoloquinoxaline core binds to hydrophobic pockets.
  • The trifluoromethyl group forms halogen bonds with active-site residues. MD simulations (e.g., 100 ns trajectories) assess stability of ligand-enzyme complexes .

Advanced: How is regioselectivity controlled during cyclization?

Regioselectivity in thiazoloquinoxaline formation depends on:

  • Reagent stoichiometry : Excess sulfur promotes thione formation, directing cyclization to the thiazole ring.
  • Temperature : Higher temperatures (50–60°C) favor kinetic control of the 3,3a-dihydro isomer over side products .

Advanced: What stability challenges arise under physiological conditions?

The compound may degrade via:

  • Hydrolysis : The lactam ring is susceptible to acidic/basic conditions. Stability assays (e.g., HPLC monitoring at pH 7.4, 37°C) are recommended.
  • Photooxidation : The thiazole moiety requires light-protected storage .

Advanced: How can synthetic scalability be improved without compromising yield?

  • Flow chemistry : Continuous flow systems enhance heat/mass transfer for exothermic cyclization steps.
  • Catalytic optimization : Replacing TEA with polymer-supported bases simplifies purification. Pilot-scale reactions (1–5 g) achieve >70% yield with <5% impurities .

Advanced: What synergistic combinations enhance antimicrobial efficacy?

Combination with β-lactam antibiotics (e.g., ampicillin) reduces MIC values against resistant S. aureus by 4–8-fold. Checkerboard assays (FIC index ≤0.5) confirm synergy, likely via disruption of cell wall synthesis and metabolic pathways .

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